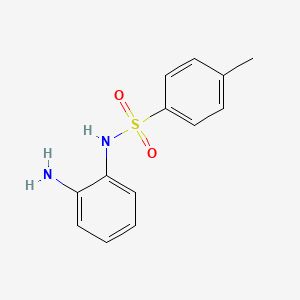

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Description

N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS RN: Not explicitly provided) is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide group attached to an ortho-aminophenyl moiety. It is synthesized via condensation reactions, as evidenced by its high yield (98%) without requiring purification . The compound is a white solid, with structural characterization including HRMS (m/z [M+H]⁺: 301.1005) and NMR spectroscopy . Its ortho-substituted amino group distinguishes it from other positional isomers and analogs, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-aminophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUNQTJQZYZXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063105 | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-90-6 | |

| Record name | N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(p-Toluenesulfonamido)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Sulfonamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(P-TOLUENESULFONAMIDO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUD32GU27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method 1: Direct Reaction with p-Toluenesulfonyl Chloride

-

- p-Toluenesulfonyl chloride

- o-Phenylenediamine

- Pyridine

- Tetrahydrofuran (THF)

-

- A solution of o-phenylenediamine (1 g, 9.24 mmol) and pyridine (1.12 mL, 13.86 mmol) in THF is prepared at 0 °C.

- p-Toluenesulfonyl chloride (1.849 g, 9.702 mmol) is added dropwise to the stirred solution.

- The mixture is allowed to stir at room temperature for 10-12 hours.

- The reaction progress is monitored by thin layer chromatography (TLC).

- After completion, the solvent is evaporated under reduced pressure.

- A saturated ammonium chloride solution is added to the residue, followed by extraction with ethyl acetate.

- The organic layer is washed, dried over sodium sulfate, and purified by silica gel column chromatography using a hexane/ethyl acetate mixture as eluent.

Yield : Approximately 89%.

Method 2: Metal-Free Synthesis

-

- p-Toluenesulfonyl chloride

- o-Aminophenol

- Pyridine

- Dichloromethane (DCM)

Procedure :

Similar to Method 1, but utilizing o-aminophenol instead of o-phenylenediamine, and conducted in DCM as the solvent.Yield : Reported yield was around 98%, indicating high efficiency in this method.

Comparative Table of Preparation Methods

| Method | Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Method 1 | p-Toluenesulfonyl chloride, o-phenylenediamine | THF | ~89% | Utilizes traditional coupling method |

| Method 2 | p-Toluenesulfonyl chloride, o-aminophenol | DCM | ~98% | Metal-free approach; high yield |

Recent studies have highlighted the efficiency of these preparation methods, particularly focusing on optimizing reaction conditions to enhance yields and reduce reaction times.

The use of pyridine as a base in both methods facilitates the activation of the sulfonyl chloride, promoting nucleophilic attack by the amine.

The choice of solvent significantly impacts the solubility and reactivity of starting materials; DCM has shown superior results compared to THF in terms of yield and purity.

N-(2-Aminophenyl)-4-methylbenzenesulfonamide can be synthesized effectively through various methods, each with its advantages regarding yield and efficiency. The direct reaction with p-toluenesulfonyl chloride remains a widely used approach due to its straightforward procedure and reasonable yields; however, metal-free methods utilizing DCM demonstrate promising results that could be explored further for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form nitroso or nitro derivatives:

- Reagents : Potassium permanganate () or hydrogen peroxide () under acidic/basic conditions.

- Products :

- Nitroso intermediate () at mild conditions.

- Nitro derivative () under stronger oxidative conditions.

Reduction Reactions

The sulfonamide group can be reduced to yield amines:

- Reagents : Lithium aluminum hydride () or catalytic hydrogenation ().

- Products : Corresponding amine derivatives with retained aromaticity.

Electrophilic Aromatic Substitution

The aromatic rings participate in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | , 0–5°C | Para to sulfonamide | Nitro-substituted derivative |

| Halogenation | (Cl₂, Br₂) with | Ortho/para positions | Halo-substituted products |

| Sulfonation | or chlorosulfonic acid | Meta to amine | Sulfonic acid derivatives |

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

- Example : Reaction with 2-bromobenzaldehyde under reflux in ethanol yields (E)-N-(2-((2-bromobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide .

- Conditions : 80°C, 2–8 hours, ethanol solvent .

- Yield : >75% (isolated via recrystallization) .

Cyclization Reactions

Under acidic conditions, the compound forms heterocyclic structures:

- Reaction : Intramolecular cyclization to synthesize 1-tosyl-1H-benzo[d]imidazole derivatives .

- Conditions : Reflux in ethanol with catalytic acid .

- Applications : Benzimidazoles are pharmacologically relevant scaffolds .

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation reactions:

- Example : Benzylation with benzyl bromide () in tetrahydrofuran (THF) and aqueous .

- Mechanism : Likely -like via benzylic carbocation intermediate .

- Yield : Up to 85% under optimized conditions .

Metal-Free Coupling Reactions

Recent studies highlight its role in synthesizing nitrogen-containing heterocycles:

- Example : Copper-catalyzed three-component reactions with sulfonyl azides and terminal alkynes to form triazoloquinoxalines .

- Conditions : Room temperature, dichloromethane solvent .

- Advantage : High regioselectivity (-configuration predominant) .

Comparative Reaction Data

| Reaction Type | Key Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Schiff base formation | 2-Bromobenzaldehyde | 80°C | 8 hours | 78% | |

| Benzylation | Benzyl bromide, | RT | 24 hours | 85% | |

| Cyclization | Ethanol, | Reflux | 6 hours | 70% |

Mechanistic Insights

- Oxidation : The amino group is oxidized via electron transfer, forming reactive intermediates like nitroxide radicals.

- Electrophilic Substitution : The sulfonamide group deactivates the aromatic ring, directing substituents to meta/para positions.

- Cyclization : Protonation of the amine facilitates intramolecular attack, forming five-membered heterocycles .

Scientific Research Applications

N-(2-Aminophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS RN: 6380-08-1): The para isomer crystallizes in an orthorhombic system (space group P2₁2₁2₁) with two independent molecules in the asymmetric unit. The dihedral angle between benzene rings is 45.86°, and the C–S–N–C torsion angles are 67.9° and 70.2° . Hydrogen bonding forms a 3D network via N–H⋯O and N–H⋯N interactions . In contrast, the ortho-substituted target compound likely adopts a bent conformation due to steric hindrance, altering crystal packing and solubility.

Chromene-Based Sulfonamides (4g–4o)**

- Examples: N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4g), N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) . These compounds are white solids with melting points ranging from 132–220°C. Unlike the target compound, these derivatives lack a free amino group, reducing hydrogen-bonding capacity but improving lipophilicity.

Halogenated Derivatives**

- The target compound’s amino group offers nucleophilic reactivity, whereas halogens favor electrophilic substitution.

Hydroxyethyl and Alkynyl Derivatives**

- N-(2-(1-Hydroxyethyl)phenyl)-4-methylbenzenesulfonamide (1b): A hydroxyl group increases polarity, improving aqueous solubility compared to the amino group in the target compound .

- N-(2-Aminophenyl)-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide (10l): The alkynyl side chain results in a brown oil (42% yield), contrasting with the target compound’s solid state. This highlights how substituents dictate physical properties .

Physical State and Solubility

| Compound | Physical State | Yield | Key Substituent |

|---|---|---|---|

| N-(2-Aminophenyl)-4-methylbenzenesulfonamide | White solid | 98% | Ortho-NH₂ |

| N-(4-Aminophenyl)-4-methylbenzenesulfonamide | Crystalline | N/A | Para-NH₂ |

| 4g (Chromene derivative) | White solid | N/A | 4-Ethylphenyl |

| 10l (Alkynyl derivative) | Brown oil | 42% | But-2-yn-1-yl |

Hydrogen Bonding and Crystal Packing

- Target Compound: Likely forms intramolecular N–H⋯O bonds due to the ortho-amino group, influencing stability and melting point.

- Para Isomer : Exhibits intermolecular N–H⋯O/N interactions, creating a 3D network .

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide : Features intramolecular N–H⋯Br bonds and aromatic stacking, demonstrating substituent-dependent packing .

Biological Activity

N-(2-Aminophenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been studied for its effects on various cellular processes, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Located on the 2-position of the phenyl ring, which may enhance its interactions with biological targets.

- Sulfonamide Functionality : The sulfonamide group is known for its biological activity, particularly in antibacterial and anticancer applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. The mechanism of action includes:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation. This was demonstrated in studies where treatment resulted in a significant increase in the percentage of cells in the G2/M phase .

- Induction of Apoptosis : Flow cytometry analyses indicated that this compound promotes apoptosis in a dose-dependent manner. For example, treatment with varying concentrations led to increased apoptotic rates compared to control groups .

Inhibition of Enzymatic Activity

The compound also exhibits inhibitory effects on specific enzymes, particularly histone deacetylases (HDACs). HDAC inhibition is a promising strategy for cancer treatment as it can lead to changes in gene expression that promote cell death and differentiation:

- Selectivity : Studies have shown that derivatives of this compound can selectively inhibit class I HDAC isoforms, which are implicated in various cancers .

- In Vivo Efficacy : In animal models, compounds related to this compound demonstrated significant antitumor activity, with reduced tumor growth observed .

Case Studies and Research Findings

Several research findings have been compiled to demonstrate the biological activity of this compound:

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways:

- Apoptotic Pathways : Activation of caspases and alterations in mitochondrial membrane potential were noted, indicating that the compound triggers intrinsic apoptotic pathways .

- Gene Expression Regulation : By inhibiting HDACs, the compound alters the acetylation status of histones, leading to changes in gene expression that favor tumor suppression .

Q & A

Q. What are the standard synthetic routes for N-(2-Aminophenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with 2-aminophenyl derivatives under controlled conditions. For example, in related sulfonamide syntheses, a 1:2 molar ratio of amine to sulfonyl chloride in aqueous media at room temperature yielded crystalline products after 10 hours of stirring . Optimization may include adjusting solvent polarity (e.g., using water or THF), pH (neutral to mildly basic), and temperature (room temperature to 60°C). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD revealed V-shaped molecular conformations with dihedral angles between aromatic rings (e.g., 45.86° in N-(4-Aminophenyl)-4-methylbenzenesulfonamide) and intramolecular C–S–N–C torsion angles (~67–70°) . Hydrogen bonding (N–H⋯O, N–H⋯N) and π-π stacking stabilize the crystal lattice. For example, sulfonamide NH groups form [100] C(4) chains, while amine NH2 groups create 3D networks via N–H⋯N/O interactions .

Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?

Key techniques include:

- NMR : H and C NMR confirm substituent positions and detect impurities. For instance, sulfonamide NH protons resonate at δ ~10–11 ppm in CDCl₃ .

- FT-IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300–3400 cm⁻¹) groups validate functional groups.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₂S: theoretical 262.07) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect conformational flexibility and intermolecular interactions?

Substituents alter steric and electronic effects, impacting dihedral angles and hydrogen-bonding patterns. For example, replacing the para-amino group with nitro in N-(4-nitrophenyl)-4-methylbenzenesulfonamide increased the inter-ring dihedral angle to 86.1° compared to 45.86° in the amino derivative . Computational methods (e.g., DFT) model torsion energy barriers, while SC-XRD quantifies structural deviations. Such analyses guide the design of derivatives with tailored packing efficiencies for materials science or co-crystal engineering.

Q. What computational strategies resolve contradictions in tautomeric or conformational assignments?

Discrepancies between experimental and theoretical data can arise from tautomerism or dynamic disorder. For example, DFT-D calculations combined with C solid-state NMR distinguished imine vs. amine tautomers in a thiadiazolyl sulfonamide by matching calculated chemical shifts (<1 ppm error) to experimental data . Molecular dynamics simulations further assess conformational stability under varying temperatures or solvents.

Q. How can hydrogen-bonding networks be engineered to enhance thermal stability or solubility?

Systematic substitution of donor/acceptor groups modulates hydrogen-bond strength and topology. In N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, intramolecular N–H⋯Br interactions and intermolecular N–H⋯O bonds created a robust 3D network, increasing melting point by ~20°C compared to non-brominated analogs . Solubility can be tuned by introducing polar groups (e.g., hydroxyethoxy) to disrupt tight packing .

Q. What are the challenges in refining crystal structures with high torsional flexibility, and how are they addressed?

Flexible molecules often exhibit disorder, complicating refinement. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement by constraining bond lengths/angles during least-squares minimization . For example, in N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, torsional disorder in the nitro group required partitioning occupancy over two sites, yielding an R-factor of 0.056 . Validation tools like PLATON or checkCIF identify unresolved issues post-refinement .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.